Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
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Overview
Description
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a hexahydropyrrolo[1,2-A]pyrazine ring system, which is fused to a benzoate moiety. The fluorine atom at the 2-position and the methyl ester group at the benzoate ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[1,2-A]pyrazine ring: This can be achieved through a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chemical Reactions Analysis
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hexahydropyrrolo[1,2-A]pyrazine ring system play crucial roles in its biological activity. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways .
Comparison with Similar Compounds
Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-A]imidazol-5-ones: These compounds share a similar ring system but differ in their substitution patterns and biological activities.
Hexahydropyrrolo[1,2-A]pyrimidin-6-ones: These compounds also have a similar ring structure but exhibit different chemical reactivity and applications.
Pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro-: This compound is known for its antioxidant properties and is structurally related to Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate.
Properties
Molecular Formula |
C15H19FN2O2 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
methyl 4-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m1/s1 |
InChI Key |
ILRFEGNRSQTCIW-GFCCVEGCSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
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